4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
Description
4-Fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is a sulfonamide derivative characterized by a fluorine substituent at the para position of the benzene ring and a trifluoromethyl (-CF₃) group on the phenylamine moiety. Sulfonamides are widely explored in medicinal chemistry due to their versatility in targeting enzymes, receptors, and transporters. This compound’s unique trifluoromethyl and fluorine substituents enhance its lipophilicity and metabolic stability, making it a candidate for therapeutic applications requiring blood-brain barrier (BBB) penetration or resistance to oxidative degradation .
Properties
IUPAC Name |
4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NO2S/c14-10-3-7-12(8-4-10)21(19,20)18-11-5-1-9(2-6-11)13(15,16)17/h1-8,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZBCJRUOWFLEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30321311 | |
| Record name | 4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30321311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91308-58-6 | |
| Record name | NSC373492 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373492 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30321311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzenesulfonyl chloride and 4-(trifluoromethyl)aniline.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Procedure: The 4-fluorobenzenesulfonyl chloride is reacted with 4-(trifluoromethyl)aniline in an appropriate solvent such as dichloromethane or acetonitrile under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of 4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluorine and trifluoromethyl groups.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various substituted benzenesulfonamides and their derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Sulfonamides, including 4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide, have been investigated for their antimicrobial properties. Research indicates that modifications in the sulfonamide structure can enhance activity against resistant bacterial strains. For instance, the introduction of trifluoromethyl groups has been shown to improve the potency against specific pathogens by altering the lipophilicity and electronic properties of the molecule .
Antimalarial Prototypes
A study highlighted the design and synthesis of benzenesulfonamides with trifluoromethyl substitutions as potential antimalarial agents. These compounds were evaluated for their ability to inhibit dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in malaria-causing parasites. The findings suggested that such modifications could lead to the development of effective antimalarial drugs .
Cancer Research
Fluorinated sulfonamides are also being explored for their anticancer properties. Research into similar compounds has indicated that the trifluoromethyl group can significantly affect biological activity, potentially leading to novel therapeutic agents targeting cancer cell proliferation pathways .
Material Science
Fluorinated Polymers
The unique properties of fluorinated compounds like 4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide make them suitable for developing advanced materials. Fluorinated polymers exhibit high thermal stability and chemical resistance, making them ideal for applications in coatings and adhesives. The incorporation of this sulfonamide into polymer matrices could enhance performance characteristics such as hydrophobicity and mechanical strength .
Electronics
In electronics, fluorinated compounds are being studied for their dielectric properties. The incorporation of 4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide into dielectric materials may improve insulation properties and reduce power loss in electronic devices .
Case Studies
Mechanism of Action
The mechanism of action of 4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and catalytic function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Receptor Interactions
- T0901317 (N-(2,2,2-Trifluoroethyl)-N-[4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl]benzenesulfonamide): Structural Differences: Contains a trifluoroethyl group and a tertiary alcohol-trifluoromethyl branch, unlike the simpler para-fluoro and para-CF₃ groups in the target compound. Activity: Dual activity as a liver X receptor (LXR) agonist and retinoic acid receptor-related orphan receptor (RORα/γ) inverse agonist. The target compound lacks reported LXR/ROR modulation, suggesting substituent-driven receptor specificity .
- Ro-61-8048 (3,4-Dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide): Structural Differences: Features a nitro group and thiazole ring instead of fluorine and CF₃. Activity: Potent kynurenine 3-monooxygenase (KMO) inhibitor (IC₅₀ = 37 nM). The target compound’s fluorine may enhance BBB permeability (log P ~2.5–3.0) but its KMO inhibition remains unstudied .
Pharmacokinetic and Physicochemical Properties
Bioavailability :
- Log P and Solubility: 4-Amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide: Log P ~2.8 (predicted).
Discussion of Substituent Effects
- Fluorine: Enhances electronegativity and metabolic stability. In the target compound, it may improve BBB penetration compared to nitro or amino groups .
- This group is critical in ROR/T0901317 binding .
- Thiazole/Oxazole Rings : Improve enzyme inhibition (e.g., KMO, PLA₂) through π-π stacking but add molecular weight, reducing bioavailability .
Biological Activity
4-Fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which are known to enhance bioactivity through various mechanisms. The compound's structure suggests possible applications in treating conditions such as cancer and neurodegenerative disorders.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of sulfonamides indicates that modifications in the aryl groups significantly influence biological activity. For instance, the introduction of a trifluoromethyl group at the para position of the phenolic ring has been shown to enhance the potency of related compounds, particularly in inhibiting various enzymes and receptors involved in disease pathways .
Anticancer Activity
Recent studies have evaluated the anticancer properties of 4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide against various cancer cell lines. The compound demonstrated significant cytotoxic effects with IC50 values comparable to established chemotherapeutics. For example, compounds with similar structures exhibited IC50 values ranging from 12.4 to 52.1 μM against multiple cancer cell lines, including HCT116 and A549 .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7 | PACA2 | 22.4 |
| 8 | A549 | 44.4 |
| 9 | HCT116 | 17.8 |
| Doxorubicin | HCT116 | 52.1 |
Neuropharmacological Effects
The neuropharmacological effects of sulfonamide derivatives have been explored, particularly their role in modulating neurotransmitter systems. A study on a related compound, 4-fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide (4-FBS), indicated that it significantly attenuated nicotine-induced behavioral sensitization in mice, suggesting potential applications in addiction therapy . The modulation of adenosine levels in the striatum was also observed, pointing towards a mechanism involving dopaminergic pathways.
Table 2: Behavioral Effects of 4-FBS on Nicotine Sensitization
| Dose (mg/kg) | Locomotor Activity Change (%) |
|---|---|
| 20 | -15 |
| 40 | -30 |
| 60 | -45 |
The biological activity of 4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety is known to inhibit carbonic anhydrase, which plays a role in various physiological processes including pH regulation and ion transport.
- Receptor Modulation : The presence of fluorinated groups enhances binding affinity to neurotransmitter receptors, potentially leading to increased dopaminergic tone and neuroplasticity .
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells by modulating Bcl-2 family proteins, which are critical regulators of cell death pathways .
Case Studies
-
In Vitro Study on Cancer Cell Lines :
A study evaluated the effects of various sulfonamide derivatives on human cancer cell lines, revealing that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. The study concluded that these modifications could lead to new therapeutic agents targeting resistant cancer types. -
Behavioral Study in Animal Models :
Research involving mice demonstrated that administration of sulfonamide derivatives significantly reduced nicotine-induced locomotor activity, suggesting potential use in treating nicotine addiction and withdrawal symptoms .
Q & A
Q. What are the optimal synthetic routes for preparing 4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide, and what challenges arise during its synthesis?
Methodological Answer: The synthesis typically involves nucleophilic substitution between 4-fluorobenzenesulfonyl chloride and 4-(trifluoromethyl)aniline. Key steps include:
- Sulfonylation : Reacting the sulfonyl chloride with the aniline derivative in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts .
- Purification : Column chromatography or recrystallization to isolate the product, with yields often reduced by steric hindrance from the trifluoromethyl group .
Challenges : - Competing side reactions (e.g., over-sulfonylation or hydrolysis of the sulfonyl chloride).
- Low solubility of intermediates, requiring optimized solvent systems (e.g., THF/DMF mixtures) .
Q. How is 4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide characterized for purity and structural confirmation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substitution patterns and fluorine environments. The trifluoromethyl group () appears as a singlet at ~-60 ppm in NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected: , MW 335.05 g/mol) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
Q. What are the primary biological targets or therapeutic applications explored for this compound?
Methodological Answer:
- Nuclear Receptor Modulation : Structural analogs (e.g., T0901317) act as inverse agonists for retinoic acid receptor-related orphan receptors (RORα/γ), implicating potential roles in metabolic disorders or immune regulation .
- Enzyme Inhibition : The sulfonamide moiety may target serine proteases or carbonic anhydrases, though specificity requires validation via enzymatic assays (e.g., fluorescence-based inhibition kinetics) .
Advanced Research Questions
Q. How does 4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide interact with RORα/γ receptors, and what structural features drive its activity?
Methodological Answer:
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity. For T0901317, values for RORα and RORγ are 132 nM and 51 nM, respectively .
- Structure-Activity Relationship (SAR) :
- The trifluoromethyl group enhances lipophilicity and receptor pocket occupancy.
- The 4-fluoro substituent on the benzene ring may stabilize π-π interactions with aromatic residues in the receptor’s ligand-binding domain .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Assay Standardization : Use orthogonal assays (e.g., luciferase reporter gene assays vs. cofactor recruitment assays) to confirm ROR inverse agonism .
- Metabolic Stability Testing : Evaluate cytochrome P450-mediated degradation using liver microsomes to explain variability in cellular activity .
- Crystallography : Resolve X-ray structures of the compound bound to RORα/γ to clarify binding modes and reconcile conflicting mechanistic hypotheses .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
Methodological Answer:
- Matrix Interference : Plasma proteins and lipids can mask detection. Solutions include:
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound .
- Detection Methods : LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity (LOQ ~1 ng/mL) compared to UV-based HPLC .
Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve oral bioavailability.
- Formulation Optimization : Use nanoemulsions or liposomes to enhance solubility and reduce clearance rates .
- Metabolic Profiling : Identify major metabolites via high-resolution mass spectrometry (HRMS) to guide structural modifications that block rapid glucuronidation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
